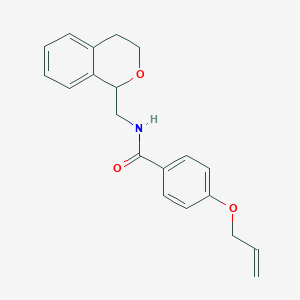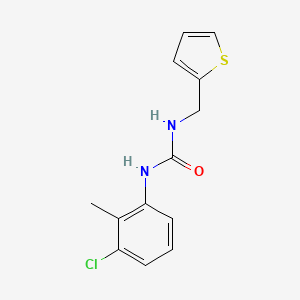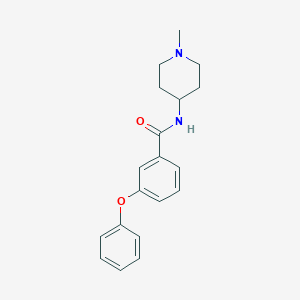
4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
The potential applications of 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide in scientific research are numerous. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been found to have antifungal activity, suggesting potential applications in the development of new antifungal drugs.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is not yet fully understood. However, it has been suggested that it may exert its antitumor effects through the induction of apoptosis in cancer cells. It has also been proposed that it may inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide in lab experiments is its potential to exhibit antitumor and antifungal activity. However, its limited solubility in water may pose a challenge for some experiments. Additionally, further research is needed to determine its toxicity and potential side effects.
Orientations Futures
There are numerous potential future directions for research on 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide. One area of interest is its potential as a cancer treatment, particularly in combination with other drugs. Additionally, further research is needed to determine its mechanisms of action and potential applications in other fields, such as agriculture and veterinary medicine.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves the reaction of 3,4-dihydroisocoumarin with allylamine, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is obtained through purification using column chromatography.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-12-23-17-9-7-16(8-10-17)20(22)21-14-19-18-6-4-3-5-15(18)11-13-24-19/h2-10,19H,1,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFMQMDAFLMMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)
![4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5326590.png)
![1'-[(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5326596.png)
![3-propyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5326611.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5326613.png)




![methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5326645.png)
![5-[2-(5-chloro-2-ethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5326652.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5326667.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326672.png)